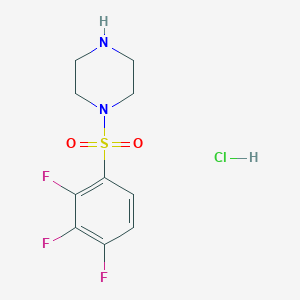

1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride

Description

1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride is a piperazine derivative characterized by a benzenesulfonyl group substituted with three fluorine atoms at the 2-, 3-, and 4-positions. Piperazine derivatives are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and neurological applications. This compound’s trifluorinated aromatic ring and sulfonyl linker may contribute to improved metabolic stability and binding specificity compared to non-fluorinated or non-sulfonated analogs .

Properties

IUPAC Name |

1-(2,3,4-trifluorophenyl)sulfonylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2S.ClH/c11-7-1-2-8(10(13)9(7)12)18(16,17)15-5-3-14-4-6-15;/h1-2,14H,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJHWRGLIXAOQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=C(C(=C(C=C2)F)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride typically involves the reaction of 2,3,4-trifluorobenzenesulfonyl chloride with piperazine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the most significant applications of 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride is its potential use in cancer treatment. Research indicates that compounds containing piperazine and sulfonyl groups can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for reducing the side effects commonly associated with traditional chemotherapeutics .

In particular, studies have shown that this compound can activate procaspase-3, a protein involved in apoptosis (programmed cell death), which is often dysregulated in cancer cells. By promoting the activation of procaspase-3, this compound may help induce apoptosis selectively in tumor cells .

Pharmaceutical Formulations

The compound is also being explored for its role in pharmaceutical formulations aimed at treating various conditions beyond cancer. Its unique chemical structure allows for modification to enhance bioavailability and target specificity. The incorporation of fluorinated groups can improve the pharmacokinetic properties of drug candidates, making them more effective in vivo .

Synthetic Applications

Building Block in Organic Synthesis

1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride serves as a versatile building block in organic synthesis. Its sulfonyl and piperazine functionalities allow for diverse chemical transformations. For instance, it can be used to synthesize more complex molecules through reactions such as nucleophilic substitution or coupling reactions with various electrophiles .

Fluorinated Compounds Synthesis

The incorporation of trifluoromethyl groups into organic molecules is a significant area of interest due to the unique properties imparted by fluorine atoms. The trifluorobenzenesulfonyl moiety can be utilized to introduce fluorinated groups into target molecules, enhancing their biological activity and stability . This application is particularly relevant in developing new agrochemicals and pharmaceuticals.

Case Study 1: Targeted Cancer Therapy

A study published in Clinical Cancer Research highlighted the efficacy of piperazine derivatives similar to 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride in targeting specific cancer types. The research demonstrated that these compounds could significantly reduce tumor size in preclinical models by selectively inducing apoptosis in cancer cells while preserving normal tissue integrity .

Case Study 2: Synthesis of Fluorinated Anticancer Agents

In another investigation, researchers synthesized a series of fluorinated piperazine derivatives using 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride as a precursor. These derivatives showed enhanced potency against various cancer cell lines compared to their non-fluorinated counterparts. The study underscored the importance of fluorination in improving the therapeutic index of anticancer agents .

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride and related piperazine derivatives are summarized below:

Table 1: Structural and Functional Comparison

*Calculated molecular weight based on formula C₁₀H₁₁F₃N₂O₂S·HCl.

Key Findings

Substituent Effects on Bioactivity Electron-Withdrawing Groups: The trifluorobenzenesulfonyl group in the target compound confers stronger electron withdrawal compared to methoxy (Trimetazidine) or single fluorine substituents (1-(4-Fluorophenyl)piperazine). This enhances interactions with electron-rich biological targets, such as enzymes involved in cancer pathways . Psychostimulant vs. Anticancer Activity: While 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) exhibits psychostimulant effects via serotonin release , the sulfonyl group in the target compound likely redirects activity toward non-neurological targets, such as kinase inhibition in cancer cells .

Synthetic Accessibility

- The sulfonyl group in 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine HCl requires sulfonylation steps using reactive intermediates like sulfonyl chlorides. In contrast, Trimetazidine’s benzyl group is synthesized via condensation of chloromethylated trimethoxybenzene with piperazine, a simpler process .

Antimicrobial Activity

- Piperazine derivatives with alkyl or halogenated phenyl groups (e.g., 1-(4-chlorophenyl)piperazine) show moderate antibacterial activity . The target compound’s trifluorobenzenesulfonyl group may improve potency due to increased electronegativity and steric hindrance against bacterial enzymes.

The target compound’s sulfonyl group likely reduces central nervous system penetration, mitigating such risks.

Research Implications

- Anticancer Potential: The compound’s trifluorobenzenesulfonyl moiety aligns with trends in kinase inhibitor design, where electron-withdrawing groups enhance target specificity .

- Metabolic Stability: Fluorine atoms and the sulfonyl group may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs like Trimetazidine .

Biological Activity

1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 1-(2,3,4-trifluorobenzenesulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with trifluorobenzenesulfonyl chloride. The process can be optimized through various methods to enhance yield and purity.

Antiviral Properties

Several studies have highlighted the antiviral potential of compounds containing piperazine moieties. For instance, derivatives of piperazine have been shown to exhibit activity against viruses such as HIV and SARS-CoV-2. A notable study reported that a related compound displayed an IC50 value of against the main protease of SARS-CoV-2, indicating significant antiviral efficacy .

Antibacterial and Antifungal Activity

1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride has also been evaluated for its antibacterial and antifungal properties. Compounds with similar structures have demonstrated moderate protection against various bacterial strains and fungi. The antibacterial activity is often assessed using standard assays to determine minimum inhibitory concentrations (MICs).

Cytotoxicity

Cytotoxicity studies are critical for evaluating the safety profile of this compound. The cytotoxic concentration (CC50) values provide insight into the compound's safety margin. For example, related compounds in the piperazine class have shown CC50 values ranging from to in various cell lines .

Structure-Activity Relationships (SAR)

The biological activity of 1-(2,3,4-trifluorobenzenesulfonyl)piperazine hydrochloride can be influenced by structural modifications. SAR studies indicate that the presence of electron-withdrawing groups like trifluoromethyl enhances antiviral activity while maintaining acceptable cytotoxicity levels.

| Compound | Activity | IC50/CC50 |

|---|---|---|

| 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine | Antiviral (HIV) | Not specified |

| Piperazine derivative 1 | Antiviral (SARS-CoV-2) | |

| Piperazine derivative 2 | Antibacterial | MIC = |

| Piperazine derivative 3 | Cytotoxicity | CC50 = |

Case Study 1: Antiviral Activity Against HIV

A study focused on synthesizing various piperazine derivatives for their antiviral properties against HIV-1. Among these derivatives, those with a trifluoromethyl group showed promising results in inhibiting viral replication .

Case Study 2: Inhibition of SARS-CoV-2 Main Protease

Research on triazole-containing derivatives based on a piperazine scaffold revealed that certain compounds exhibited potent inhibition of the SARS-CoV-2 main protease. The study emphasized the significance of structural modifications in enhancing bioactivity .

Q & A

Q. What are the recommended synthetic routes for 1-(2,3,4-Trifluorobenzenesulfonyl)piperazine hydrochloride, and how can reaction conditions be optimized?

The synthesis of piperazine sulfonamide derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 1-(2-fluorobenzyl)piperazine derivatives are synthesized via alkylation of piperazine with fluorinated benzyl halides in polar aprotic solvents (e.g., DMF) using bases like K₂CO₃ to deprotonate the piperazine nitrogen . Optimization parameters include:

- Temperature : Room temperature to 60°C to balance reaction rate and side-product formation.

- Catalysts : Copper sulfate/sodium ascorbate for "click chemistry" triazole formation in advanced derivatives .

- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to isolate high-purity crystalline solids .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Key methods include:

- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on the piperazine ring and aromatic fluorination (e.g., splitting patterns for trifluorobenzenesulfonyl groups) . IR spectroscopy verifies sulfonamide (S=O stretch ~1350–1150 cm⁻¹) and hydrochloride salt formation (N–H stretches) .

- Thermal Analysis : Melting point determination (e.g., 231–235°C for structurally similar compounds) to assess purity .

- Solubility Profiling : Test in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol) to guide formulation strategies. Fluorinated groups enhance lipophilicity, favoring organic solvents .

Q. What are the stability and storage recommendations for this compound?

- Storage : Store at +4°C in airtight containers to prevent hydrolysis or degradation of the sulfonamide group .

- Stability Tests : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like free piperazine or desulfonated intermediates .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation : Use PPE (gloves, goggles) due to respiratory and skin irritation risks common to sulfonamide hydrochlorides .

- Ventilation : Perform reactions in fume hoods to avoid inhalation of fine crystalline particles .

Advanced Research Questions

Q. How can researchers investigate the reaction mechanism of sulfonamide bond formation in this compound?

Mechanistic studies may involve:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated reagents to identify rate-determining steps (e.g., nucleophilic attack on sulfonyl chloride intermediates).

- Computational Modeling : Density Functional Theory (DFT) to map transition states and evaluate electronic effects of fluorine substituents on sulfonylation efficiency .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in related piperazine sulfonamides?

- Functional Group Variation : Synthesize analogs with modified fluorination patterns (e.g., 2,4,5-trifluoro vs. 2,3,4-trifluoro) and test biological activity (e.g., enzyme inhibition assays) .

- Pharmacophore Mapping : Use X-ray crystallography or molecular docking to identify critical interactions (e.g., hydrogen bonding via sulfonyl oxygen with target enzymes) .

Q. How can in silico methods predict the pharmacokinetic profile of this compound?

- ADMET Modeling : Tools like SwissADME or pkCSM predict:

- Solubility-Lipophilicity Balance : LogP calculations (~2.5–3.5) to optimize bioavailability .

Q. How should researchers address contradictions in solubility or bioactivity data across studies?

- Method Standardization : Replicate assays under controlled conditions (e.g., buffer pH, temperature) to isolate variables. For example, discrepancies in solubility may arise from polymorphic forms .

- Orthogonal Validation : Cross-verify bioactivity using multiple assays (e.g., SPR binding vs. cell-based inhibition) to confirm target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.